1,2-Difluoro-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)benzene
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Overview
Description
1,2-Difluoro-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)benzene is an organic compound that belongs to the class of aromatic compounds These compounds are characterized by their stable ring-like structure and are often used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)benzene typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Halogenation: Introduction of fluorine atoms into the benzene ring.
Sulfonation: Addition of a methylsulfonyl group to the benzene ring.
Coupling Reactions: Formation of the final compound through coupling of intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques such as distillation, crystallization, and chromatography might be used for purification.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or the methylsulfonyl group.
Substitution: The fluorine atoms and the methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce de-fluorinated compounds.
Scientific Research Applications
1,2-Difluoro-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)benzene may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of fluorinated aromatic compounds on biological systems.
Medicine: Possible applications in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Difluoro-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms could enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: A simpler fluorinated aromatic compound.
4-Fluorophenylbenzene: Lacks the methylsulfonyl group.
4-Methylsulfonylphenylbenzene: Lacks the fluorine atoms.
Uniqueness
1,2-Difluoro-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)benzene is unique due to the combination of fluorine atoms and a methylsulfonyl group, which may confer distinct chemical and physical properties. This uniqueness could make it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
175883-15-5 |
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Molecular Formula |
C19H13F3O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,2-difluoro-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C19H13F3O2S/c1-25(23,24)15-8-4-13(5-9-15)17-11-19(22)18(21)10-16(17)12-2-6-14(20)7-3-12/h2-11H,1H3 |
InChI Key |
HNFQHHNIJFTNOS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=C(C=C3)F)F)F |
Origin of Product |
United States |
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